4-cyclohexyl-1H-imidazole
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Overview
Description
4-Cyclohexyl-1H-imidazole is a heterocyclic organic compound that features a cyclohexyl group attached to the nitrogen atom of an imidazole ring. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The cyclohexyl substitution imparts unique properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexylamine with glyoxal and ammonia, which leads to the formation of the imidazole ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or alkylated imidazole derivatives.
Scientific Research Applications
4-Cyclohexyl-1H-imidazole finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
1-Cyclohexyl-1H-imidazole: Similar structure but with the cyclohexyl group attached to a different nitrogen atom.
4-Phenyl-1H-imidazole: Features a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
2-Methyl-1H-imidazole: Substituted at the 2-position with a methyl group, affecting its reactivity and applications.
Uniqueness: 4-Cyclohexyl-1H-imidazole is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other imidazole derivatives .
Properties
IUPAC Name |
5-cyclohexyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRXZUUMLCJZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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